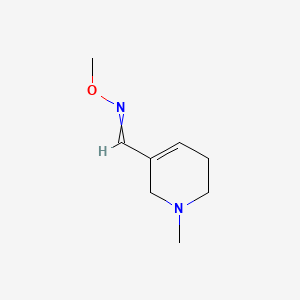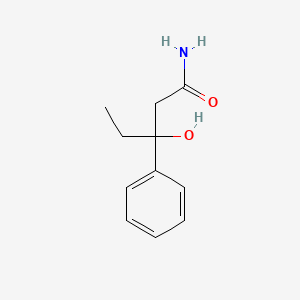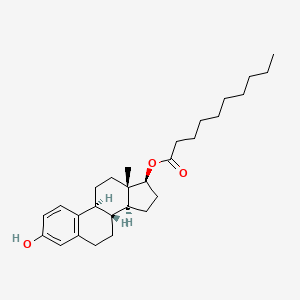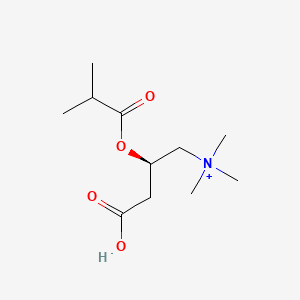
Isobutyrylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyrylcarnitine belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.
Applications De Recherche Scientifique
1. Marker of Metabolic Disorders
Isobutyrylcarnitine has been identified as a significant marker in various genetic metabolic disorders. Elevated levels of butyryl/isobutyrylcarnitine in plasma can indicate defects in short-chain acyl-CoA dehydrogenase (SCAD) or ethylmalonic encephalopathy, requiring further investigations for accurate diagnosis (Merinero et al., 2006).
2. Newborn Screening and Diagnostic Algorithm
This compound plays a crucial role in newborn screening for isobutyryl-CoA dehydrogenase deficiency, a defect in valine metabolism. A developed follow-up algorithm for abnormal C4-acylcarnitine newborn screening results, based on biomarker comparison, aids in differentiating this deficiency from other metabolic disorders (Oglesbee et al., 2007).
3. Study of Genetic Mutations
Research involving this compound includes studies on genetic mutations associated with isobutyryl-CoA dehydrogenase deficiency. Novel mutations in the ACAD8 gene, which encodes isobutyryl-CoA dehydrogenase, have been identified through screening programs, contributing to a better understanding of this metabolic disorder (Yoo et al., 2007).
4. Biomarker for OCT1 Activity
This compound has been studied as a biomarker for organic cation transporter 1 (OCT1) activity. Variations in blood and urine concentrations of this compound can reflect OCT1 genotype and activity, providing insights into the interplay between this transporter and metabolic processes (Jensen et al., 2021).
5. Differential Diagnosis of Metabolic Disorders
The differentiation of this compound and butyrylcarnitine is vital for diagnosing short-chain acyl-CoA dehydrogenase deficiency versus isobutyryl-CoA dehydrogenase deficiency. Advanced methods like UPLC-MS/MS have been developed for this purpose, providing rapid and accurate differential diagnosis in newborn screening and ambiguous metabolic test results (Forni et al., 2010).
6. Long-term Prognosis Studies
Long-term outcome studies of isobutyryl-CoA dehydrogenase deficiency, where this compound is a key biomarker, help in understanding the prognosis and clinical management of this metabolic disorder. Such studies contribute to the knowledge of potential health risks and appropriate follow-up strategies (Santra et al., 2016).
Propriétés
Formule moléculaire |
C11H22NO4+ |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/p+1/t9-/m1/s1 |
Clé InChI |
LRCNOZRCYBNMEP-SECBINFHSA-O |
SMILES isomérique |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
SMILES canonique |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonymes |
isobutyryl-1-carnitine isobutyrylcarnitine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



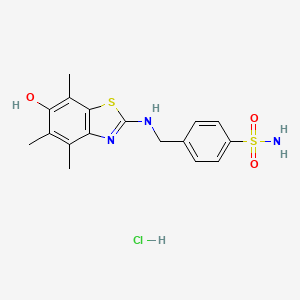

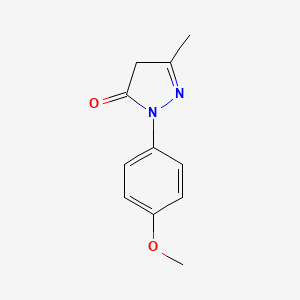
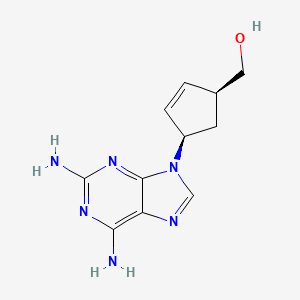
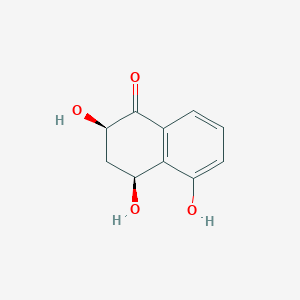
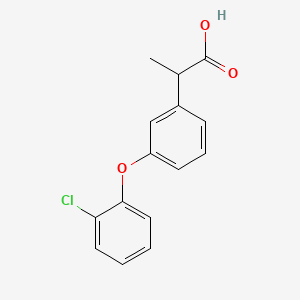

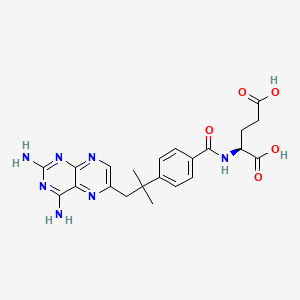
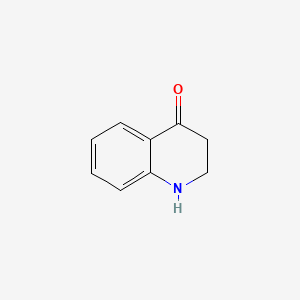
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

